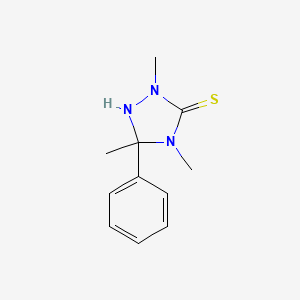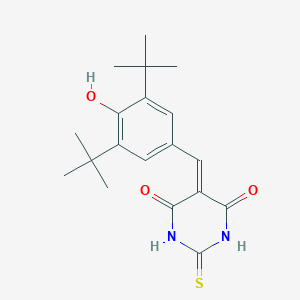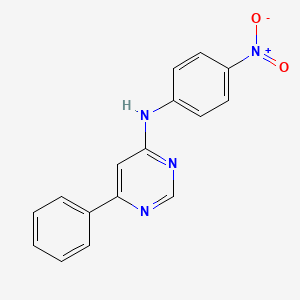![molecular formula C14H12N4S B3879151 N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B3879151.png)
N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine
Descripción general
Descripción
N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTA is a heterocyclic compound that contains both pyrimidine and thiazole rings.
Mecanismo De Acción
The mechanism of action of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to have anti-inflammatory and anti-viral effects. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored with N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine. One area of interest is the development of new cancer therapies based on N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine. Another area of interest is the use of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine as a fluorescent probe for studying protein-protein interactions. Additionally, the use of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine as a building block for the synthesis of novel materials with unique properties could also be explored. Finally, further studies are needed to fully understand the mechanism of action of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine and to identify potential side effects.
In conclusion, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine, or N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine, is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to exhibit potent anticancer activity, anti-inflammatory and anti-viral effects, and neuroprotective effects. Although further studies are needed to fully understand the mechanism of action of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine and to identify potential side effects, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine holds great promise for the development of new cancer therapies and the synthesis of novel materials with unique properties.
Aplicaciones Científicas De Investigación
N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been studied for its potential use as an anti-inflammatory and anti-viral agent. In biochemistry, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been used as a fluorescent probe to study protein-protein interactions. In materials science, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-2-5-11(6-3-1)13-12(19-10-18-13)9-17-14-15-7-4-8-16-14/h1-8,10H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXCXOKETXWBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CNC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B3879074.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879075.png)
![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879081.png)
![5',5',6-trimethyl-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B3879087.png)

![7-bromo-2-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3879105.png)
![ethyl 2-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879109.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879113.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B3879132.png)

![N-[1-({2-[(5-bromo-2-furyl)methylene]hydrazino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B3879150.png)
![N-[(5-methoxy-1H-indol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3879154.png)
